molecular formula C27H36N2O4 B12155900 2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one CAS No. 4844-52-4

2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

Cat. No.: B12155900
CAS No.: 4844-52-4
M. Wt: 452.6 g/mol
InChI Key: GBXZLOJGMZLFIS-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the tert-Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where tert-butylbenzene is alkylated with a suitable electrophile.

    Attachment of the Diethylamino Group: This can be achieved through a nucleophilic substitution reaction, where a halogenated precursor reacts with diethylamine.

    Incorporation of the Furan-2-carbonyl Group: This step may involve an acylation reaction, where the furan-2-carbonyl chloride reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are typically used in substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its synthesis and functionalization can lead to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one: Similar structure but with a dimethylamino group instead of a diethylamino group.

    2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylthiophene-2-carbonyl)-2H-pyrrol-5-one: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group, diethylamino group, and furan-2-carbonyl group in a single molecule allows for unique interactions and reactivity patterns that are not observed in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

4844-52-4

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H36N2O4/c1-7-28(8-2)16-9-17-29-23(19-11-13-20(14-12-19)27(4,5)6)22(25(31)26(29)32)24(30)21-15-10-18(3)33-21/h10-15,23,31H,7-9,16-17H2,1-6H3

InChI Key

GBXZLOJGMZLFIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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